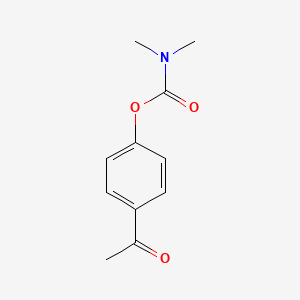

4-Acetylphenyl dimethylcarbamate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(4-acetylphenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOXLGLBCHWNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876407 | |

| Record name | N,N-DiMe-(4-acetyl-Ph)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Acetylphenyl Dimethylcarbamate: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 4-Acetylphenyl dimethylcarbamate, including its physicochemical characteristics and available spectral data. The information is intended to support research and development activities involving this compound.

Core Properties and Data

This compound is a chemical compound with the molecular formula C₁₁H₁₃NO₃. It is also known by its CAS number 52916-82-2. The following tables summarize its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | SpectraBase[1] |

| Molecular Weight | 207.23 g/mol | CHIRALEN[2], SpectraBase[1] |

| Melting Point | 82-84 °C | Note: This value is reported for a white solid in a synthetic procedure and is likely for the target compound, but not explicitly confirmed. |

| Storage Temperature | 2-8°C | CHIRALEN[2] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Details | Source |

| ¹³C NMR | Data available; Solvent: CDCl₃, Instrument: VARIAN XL-200 | SpectraBase[1] |

Experimental Protocols

Hypothetical Synthetic Workflow:

The diagram below illustrates a potential workflow for the synthesis and purification of this compound. This represents a general procedure that would require optimization for specific laboratory conditions.

Biological Activity

Currently, there is no publicly available information regarding the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Research into compounds with similar structural motifs, such as other carbamate derivatives, may provide insights into potential areas of investigation. For instance, some studies have explored the anticancer potential of molecules containing an acetylphenyl group.[3] However, these findings are not directly applicable to this compound without further investigation.

Conclusion

This guide summarizes the currently available technical information on this compound. While core identifying information has been established, a significant portion of its experimental data, including detailed spectral analyses, a confirmed synthesis protocol, and its biological activity profile, remains to be fully characterized in the public domain. This presents an opportunity for further research to elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to 4-Acetylphenyl dimethylcarbamate

CAS Number: 52916-82-2

Synonym: (4-acetylphenyl) N,N-dimethylcarbamate

This technical guide provides a comprehensive overview of 4-Acetylphenyl dimethylcarbamate, catering to researchers, scientists, and professionals in drug development. The document collates available physicochemical data, outlines a probable synthetic route, and discusses its potential biological significance based on its chemical class.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is compiled from various chemical supplier and database entries.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

Synthesis

General Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydroxyacetophenone in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Dimethylcarbamoyl chloride is added dropwise to the reaction mixture at a controlled temperature, typically 0°C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the base and any water-soluble byproducts.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, commonly by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the final product, this compound.

General synthesis workflow for this compound.

Potential Biological Activity and Mechanism of Action

Specific studies on the biological activity of this compound are not prominent in the scientific literature. However, the N,N-dimethylcarbamate functional group is a well-known pharmacophore found in compounds that act as acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.

Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically exploited in the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.

The proposed mechanism of action for carbamate-based AChE inhibitors involves the carbamoylation of a serine residue within the active site of the enzyme. This process is analogous to the natural hydrolysis of acetylcholine but results in a much more stable carbamoylated enzyme intermediate that is slow to hydrolyze, thus effectively inactivating the enzyme for a prolonged period. This is often referred to as pseudo-irreversible inhibition.

Proposed mechanism of acetylcholinesterase inhibition.

Spectroscopic Data

Limited spectroscopic data is publicly available. A known ¹³C NMR spectrum exists for "PARA-ACETYLPHENYL-N,N-DIMETHYLCARBAMATE" in CDCl₃ with TMS as the standard, which can be used for structural confirmation. Researchers are advised to acquire a full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) upon synthesis or acquisition of the compound for thorough characterization.

Safety and Handling

A detailed safety data sheet (SDS) for this compound is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For specific handling and disposal procedures, it is recommended to consult the supplier's SDS or a qualified safety professional.

Conclusion

This compound is a chemical compound with potential applications in drug discovery, particularly in the area of acetylcholinesterase inhibition. While specific biological and detailed synthetic data for this exact molecule are scarce in the public domain, its structural similarity to known AChE inhibitors provides a strong rationale for its investigation. This guide provides a foundational summary of the available information to aid researchers in their scientific endeavors with this compound. Further experimental validation is necessary to fully elucidate its properties and potential applications.

An In-depth Technical Guide to (4-acetylphenyl) N,N-dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-acetylphenyl) N,N-dimethylcarbamate, a molecule of interest in medicinal chemistry and pharmacology, belongs to the carbamate class of compounds. Carbamates are known for their role as acetylcholinesterase inhibitors, a mechanism pivotal in the management of neurodegenerative diseases and in the action of certain pesticides. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic protocol, and predicted spectral data for (4-acetylphenyl) N,N-dimethylcarbamate. Furthermore, it delves into the general biological activities of carbamates, focusing on their interaction with key signaling pathways, including the cholinergic system, the Nrf2 pathway, and the hypothalamic-pituitary-testicular axis. This document is intended to serve as a foundational resource for researchers engaged in the study and development of carbamate-based compounds.

Molecular Structure and Identification

(4-acetylphenyl) N,N-dimethylcarbamate is characterized by a central phenyl ring substituted with an acetyl group at the para position and an N,N-dimethylcarbamate ester linkage.

| Identifier | Value |

| IUPAC Name | (4-acetylphenyl) N,N-dimethylcarbamate |

| InChI | InChI=1S/C11H13NO3/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3 |

| InChIKey | DZOXLGLBCHWNCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

Physicochemical Properties

The physicochemical properties of (4-acetylphenyl) N,N-dimethylcarbamate are crucial for understanding its behavior in biological systems and for the design of experimental protocols. The data presented below is a combination of predicted values and data from structurally similar compounds.

| Property | Value | Source |

| Melting Point | Estimated to be in a similar range to (4-acetylphenyl) n-methylcarbamate (143-146°C) | [1] |

| Boiling Point | Not available | |

| Solubility | Predicted to be slightly soluble in water; soluble in common organic solvents (e.g., acetone, ethanol) | [1] |

| Appearance | Expected to be a white to off-white crystalline powder | [1] |

| Density | Estimated to be similar to (4-acetylphenyl) n-methylcarbamate (1.24 g/cm³) | [1] |

Synthesis

Representative Experimental Protocol

The synthesis of (4-acetylphenyl) N,N-dimethylcarbamate can be achieved via the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Dimethylcarbamoyl chloride is a highly toxic and carcinogenic reagent and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[2][3][4][5][6]

Materials:

-

4-Hydroxyacetophenone

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1.0 equivalent) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add dimethylcarbamoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield (4-acetylphenyl) N,N-dimethylcarbamate as a solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for (4-acetylphenyl) N,N-dimethylcarbamate.

Predicted Spectral Data

Due to the lack of publicly available experimental spectra for (4-acetylphenyl) N,N-dimethylcarbamate, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 2H | Aromatic protons ortho to the acetyl group |

| ~7.2 | Doublet | 2H | Aromatic protons meta to the acetyl group |

| ~3.1 | Singlet | 3H | N-methyl protons |

| ~3.0 | Singlet | 3H | N-methyl protons |

| ~2.6 | Singlet | 3H | Acetyl methyl protons |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~197 | C=O (acetyl) |

| ~154 | C=O (carbamate) |

| ~154 | Aromatic C-O |

| ~134 | Aromatic C-C=O |

| ~130 | Aromatic CH (ortho to acetyl) |

| ~121 | Aromatic CH (meta to acetyl) |

| ~37 | N-CH₃ |

| ~27 | C-CH₃ (acetyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2800-3000 | Medium | Aliphatic C-H stretch |

| ~1720-1740 | Strong | C=O stretch (carbamate) |

| ~1680-1690 | Strong | C=O stretch (acetyl) |

| ~1590-1610 | Medium | Aromatic C=C stretch |

| ~1200-1250 | Strong | C-O stretch (ester) |

| ~1100-1200 | Strong | C-N stretch |

Mass Spectrometry

| m/z | Interpretation |

| 207 | [M]⁺ (Molecular ion) |

| 165 | [M - C₂H₄O]⁺ (Loss of ketene from acetyl group) |

| 136 | [M - (CH₃)₂NCO]⁺ (Loss of dimethylcarbamoyl radical) |

| 72 | [(CH₃)₂NCO]⁺ (Dimethylcarbamoyl cation) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Biological Activity and Signaling Pathways

The biological activity of (4-acetylphenyl) N,N-dimethylcarbamate has not been specifically reported. However, as a member of the carbamate class, it is predicted to exhibit inhibitory activity against acetylcholinesterase and potentially interact with other biological pathways.

Acetylcholinesterase Inhibition

Carbamates are well-documented inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] The inhibitory mechanism involves the carbamylation of a serine residue within the active site of AChE, rendering the enzyme temporarily inactive.[8] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[8][9]

Caption: Acetylcholinesterase inhibition by carbamates.

Nrf2 Signaling Pathway

Recent studies have suggested that carbamates can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][10][11][12] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Some carbamates have been shown to induce Nrf2 activation, potentially as a protective response to cellular stress caused by these compounds.[8][10]

Caption: Modulation of the Nrf2 signaling pathway by carbamates.

Hypothalamic-Pituitary-Testicular (HPT) Axis

Carbamates have been identified as endocrine-disrupting chemicals that can interfere with the hypothalamic-pituitary-testicular (HPT) axis.[13][14][15][16][17] This can lead to perturbations in hormone levels, potentially affecting male reproductive health. The proposed mechanism involves the inhibition of kisspeptin neurons in the hypothalamus, which leads to a cascade of effects that can ultimately impair steroidogenesis and spermatogenesis.[14][16]

Caption: Disruption of the HPT axis by carbamates.

Conclusion

(4-acetylphenyl) N,N-dimethylcarbamate is a compound with a molecular architecture that suggests potential biological activity, particularly as an acetylcholinesterase inhibitor. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on its structural characteristics and the known properties of the carbamate class. The provided synthetic route and predicted spectral data offer a starting point for further experimental investigation. The outlined interactions with key signaling pathways highlight the potential pharmacological and toxicological profile of this and related carbamate compounds, underscoring the need for continued research in this area.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use. The handling of all chemicals, particularly dimethylcarbamoyl chloride, should be performed by trained professionals in accordance with established safety protocols.

References

- 1. (4-Acetylphenyl) n-methylcarbamate Supplier in Mumbai, (4-Acetylphenyl) n-methylcarbamate Trader, Maharashtra [chemicalmanufacturers.in]

- 2. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 3. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]

- 4. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. epa.gov [epa.gov]

- 6. nj.gov [nj.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Potential Biological Activity of 4-Acetylphenyl dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not currently contain detailed information on the specific biological activities of 4-Acetylphenyl dimethylcarbamate. This guide provides a comprehensive overview of its synthesis, based on a published protocol. Furthermore, to provide a context for its potential biological relevance, this document discusses the known activities of structurally related carbamate compounds. The biological data, experimental protocols for biological assays, and signaling pathways presented herein are for these related compounds and should not be directly attributed to this compound without further experimental validation.

Introduction

Carbamates are a class of organic compounds derived from carbamic acid. They are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. Many carbamate-containing molecules are utilized as insecticides, and several have been developed into successful drugs, most notably as acetylcholinesterase (AChE) inhibitors for the treatment of conditions like myasthenia gravis and Alzheimer's disease. The compound this compound belongs to this class, and its chemical structure suggests potential for biological activity. This technical guide provides a detailed protocol for its synthesis and explores the potential biological activities based on analogous compounds.

Synthesis of this compound

A reported synthesis of this compound is detailed in a study by Sharma et al. (2022), which focuses on a zinc chloride-catalyzed method for carbamate synthesis.[1][2]

Experimental Protocol

General Procedure B (as described in Sharma et al., 2022):

The reaction is performed using 1-(4-hydroxyphenyl)ethan-1-one as the starting material. The synthesis involves the reaction of the phenolic hydroxyl group with a carbamoyl chloride in the presence of a catalyst.

-

Starting Material: 1-(4-hydroxyphenyl)ethan-1-one (0.5 g, 3.67 mmol)

-

Reagent: Dimethylcarbamoyl chloride

-

Catalyst: Zinc Chloride

-

Solvent: Not explicitly specified in the abstract, but typically a non-protic solvent like dichloromethane or tetrahydrofuran is used for such reactions.

-

Reaction Conditions: The reaction is carried out at room temperature.

-

Purification: The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate (7:3) as the eluent.

Yield: The reported yield of this compound is 72% (0.55 g).[1][2]

Characterization Data:

| Property | Value |

| Appearance | White solid |

| Melting Point | 49–50 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.98 (d, J = 8.8 Hz, 2H), 7.23 (d, J = 8.7 Hz, 2H), 3.13 (s, 3H), 3.04 (s, 3H), 2.60 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 197.04, 155.37, 154.09, 134.10, 129.85, 121.75, 36.80, 36.57, 26.63 |

| FTIR (KBr) ν (cm⁻¹) | 3051, 2943, 1728, 1674, 1589, 1454, 1396, 1261, 1211 |

| ESI-MS (m/z) | Calculated for [C₁₁H₁₃NO₃]⁺: 208.09; Found: 208.18 [M + H]⁺ |

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Biological Activities of Structurally Related Carbamates

While specific biological data for this compound is not available, the broader class of N,N-disubstituted carbamates has been extensively studied. A prominent activity of these compounds is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Cholinesterase Inhibition

N,N-disubstituted carbamates are known to act as reversible inhibitors of cholinesterases.[3] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.

General Mechanism of Cholinesterase Inhibition by Carbamates:

The carbamate moiety acts as a substrate for the cholinesterase enzyme. The enzyme's active site serine hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme intermediate. This intermediate is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, effectively inactivating the enzyme for a period.

Caption: General mechanism of acetylcholinesterase inhibition by carbamates.

Anti-proliferative and Cytotoxic Effects

Some carbamate derivatives have been investigated for their potential as anti-cancer agents. For instance, the structurally related compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, has been screened for in vitro anti-proliferative activity against a panel of 60 human cancer cell lines.[4] The study reported that this compound displayed considerable anti-proliferative activity at a concentration of 10 µM against most of the tested cell lines.[4]

Other studies have demonstrated that certain carbamates can induce cytotoxicity and apoptosis in cancer cells.[5]

Quantitative Data for a Structurally Related Compound (2-[(4-acetylphenyl)carbamoyl]phenyl acetate):

| Cell Line Panel | Most Affected Cell Lines | Growth Promotion (%) at 10 µM |

| Leukemia | RPMI-8226 | 92.72 |

| Non-Small Cell Lung Cancer | NCI-H522 | 94.57 |

| Colon Cancer | HCT-15 | 98.05 |

| CNS Cancer | SNB-75 | 80.85 |

| Melanoma | MDA-MB-435 | 95.29 |

| Ovarian Cancer | OVCAR-4 | 96.33 |

| Renal Cancer | A498 | 81.27 |

| Breast Cancer | T-47D | 89.47 |

Data extracted from Usman et al., 2023.[4] (Note: Lower growth promotion percentage indicates higher anti-proliferative activity).

Experimental Protocol for Anti-proliferative Assay (Example)

The following is a general protocol for an in vitro anti-proliferative assay, similar to what would be used to evaluate compounds like this compound.

NCI-60 Human Tumor Cell Line Screen:

-

Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates.

-

Compound Addition: After a 24-hour incubation period, the test compound (e.g., this compound) is added at various concentrations.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Staining: Adherent cells are fixed with trichloroacetic acid and stained with sulforhodamine B. Unbound dye is removed by washing.

-

Measurement: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis: The percentage of cell growth or inhibition is calculated relative to control wells.

Future Directions

The availability of a clear synthetic route for this compound opens the door for its biological evaluation. Future research should focus on:

-

Cholinesterase Inhibition Assays: To determine the IC₅₀ values against both acetylcholinesterase and butyrylcholinesterase.

-

In Vitro Cytotoxicity Screening: To assess its anti-proliferative effects against a panel of cancer cell lines.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the underlying molecular mechanisms would be warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the key structural features required for biological activity.

Conclusion

While the biological activity of this compound remains to be experimentally determined, its chemical structure as a dimethylcarbamate suggests a potential for various biological effects, most notably as a cholinesterase inhibitor. The detailed synthetic protocol provided in this guide should facilitate its production for further pharmacological investigation. The data on structurally related compounds offer a valuable starting point for hypothesis-driven research into the therapeutic potential of this molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Acetylphenyl Dimethylcarbamate: A Technical Overview for its Potential as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of 4-Acetylphenyl Dimethylcarbamate

A documented method for the synthesis of this compound involves a zinc chloride-catalyzed reaction. The procedure, as described in the literature, provides a clear pathway to obtain the target compound.[1][2][3][4]

Table 1: Synthesis and Characterization of this compound [1][2][3][4]

| Parameter | Value |

| Starting Material | 1-(4-hydroxyphenyl)ethan-1-one |

| Reagent | Dimethylcarbamoyl chloride |

| Catalyst | Zinc Chloride |

| Solvent | Not specified |

| Purification | Column chromatography (hexane/ethyl acetate, 7:3) |

| Yield | 72% |

| Physical State | White solid |

| Melting Point | 49–50 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.98 (d, J = 8.8 Hz, 2H), 7.23 (d, J = 8.7 Hz, 2H), 3.13 (s, 3H), 3.04 (s, 3H), 2.60 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 197.04, 155.37, 154.09, 134.10, 129.85, 121.75, 36.80, 36.57, 26.63 |

| ESI-MS m/z | Calculated for [C₁₁H₁₃NO₃]⁺: 208.09; Found: 208.18 [M + H]⁺ |

Acetylcholinesterase Inhibition by Carbamates

While specific studies on the acetylcholinesterase inhibitory activity of this compound are not available in the public domain, the broader class of phenyl carbamates is well-known for this biological activity. The proposed mechanism of action involves the carbamoylation of a serine residue within the active site of the acetylcholinesterase enzyme. This process renders the enzyme temporarily inactive.

The general mechanism involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release the phenolate leaving group and form a carbamoylated enzyme. This carbamoylated enzyme is more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This slow decarbamoylation rate is the basis for the inhibitory effect.

Caption: Mechanism of AChE inhibition by carbamoylation.

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

The following is a detailed, generalized protocol for determining the in vitro acetylcholinesterase inhibitory activity of a test compound like this compound, based on the widely used Ellman's method.

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Donepezil or Galantamine)

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

-

ATCI solution: Prepare a stock solution of ATCI in deionized water.

-

DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.

-

Test compound solutions: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO), and then dilute further with phosphate buffer. Ensure the final solvent concentration in the assay does not affect enzyme activity.

-

Reference inhibitor solutions: Prepare a series of dilutions of the reference inhibitor in the same manner as the test compound.

3. Assay Procedure:

-

To each well of a 96-well microplate, add:

-

Phosphate buffer (to make up the final volume)

-

DTNB solution

-

Test compound solution or reference inhibitor solution or buffer (for control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to measure the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the reaction rate.

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.

Caption: Workflow for AChE inhibitor screening.

Conclusion

This compound is a readily synthesizable compound belonging to the carbamate class, which is known to contain effective acetylcholinesterase inhibitors. While direct experimental evidence of its AChE inhibitory activity is currently lacking in the scientific literature, its structural features suggest it as a candidate for investigation. The provided synthesis protocol offers a clear path for its preparation, and the detailed in vitro assay methodology allows for a straightforward evaluation of its potential as an acetylcholinesterase inhibitor. Further research is warranted to determine the biological activity of this compound and to explore its structure-activity relationship in the context of AChE inhibition.

References

4-Acetylphenyl Dimethylcarbamate: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Putative Biological Activity, and Experimental Considerations

This technical guide provides a comprehensive overview of 4-acetylphenyl dimethylcarbamate, a compound of interest in the field of medicinal chemistry. Drawing from established principles of carbamate synthesis and the well-documented activity of related compounds, this document outlines a probable synthetic route, discusses its likely biological target, and presents relevant data and experimental protocols to guide further research and development.

Chemical Properties and Synthesis

This compound is an organic molecule featuring a phenyl ring substituted with an acetyl group and a dimethylcarbamate ester. The presence of the carbamate functional group suggests its potential as a bioactive agent, particularly within the class of enzyme inhibitors.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 144949-65-3 |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride. This method is a standard procedure for the preparation of aryl carbamates.

Materials:

-

4-Hydroxyacetophenone

-

Dimethylcarbamoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Carbamoylating Agent: Slowly add dimethylcarbamoyl chloride (1.1 equivalents) to the stirring solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-hydroxyacetophenone) is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

While specific studies on this compound are not extensively reported in the literature, the broader class of N,N-dimethylcarbamates is well-known for its activity as acetylcholinesterase (AChE) inhibitors.[1] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating the nerve impulse.[2]

Putative Mechanism: Acetylcholinesterase Inhibition

Carbamate-based inhibitors, such as rivastigmine, function by carbamoylating the serine residue in the active site of acetylcholinesterase.[2][3] This process renders the enzyme temporarily inactive. The acetyl group at the para position of the phenyl ring in this compound is an electron-withdrawing group, which may influence the electrophilicity of the carbamate carbonyl carbon and, consequently, its reactivity towards the serine nucleophile in the AChE active site.

References

- 1. New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Acetylphenyl dimethylcarbamate

Introduction

4-Acetylphenyl dimethylcarbamate is an organic chemical compound that belongs to the carbamate class of molecules. Carbamates are esters of carbamic acid and are characterized by the presence of a carbamate group (-OC(O)N(R)R'). Due to the structural diversity possible within this class, carbamates have found applications in various fields, most notably as pesticides and in pharmaceuticals. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its discovery, history, chemical properties, synthesis, and potential biological activity.

Historical Context: The Rise of Carbamates

The history of carbamates as biologically active compounds dates back to the 19th century with the investigation of the Calabar bean, which led to the isolation of physostigmine, a carbamate alkaloid.[1] The insecticidal properties of synthetic carbamates were discovered in the 1930s, and these compounds were subsequently developed for agricultural use in the 1940s.[2] Carbamates, along with organophosphates, became a significant class of insecticides, largely replacing the more persistent organochlorine pesticides.[2][3] A major breakthrough in this area was the commercial introduction of carbaryl in 1958.[4] The development and application of carbamates have since expanded into the realm of medicinal chemistry, where the carbamate moiety is a key structural feature in many approved drugs.[5][6]

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not widely available in the published literature. However, some key identifiers and basic properties can be compiled from chemical supplier databases and spectral information.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | |

| Molecular Weight | 207.23 g/mol | |

| CAS Number | 3692-44-6 | |

| Storage Temperature | 2-8°C | [7] |

Spectroscopic Data

A ¹³C Nuclear Magnetic Resonance (NMR) spectrum is available for a compound identified as "PARA-ACETYLPHENYL-N,N-DIMETHYLCARBAMATE," which corresponds to this compound.[8]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, the general synthesis of phenyl N,N-dimethylcarbamates can be inferred from established chemical methodologies for carbamate formation. A common method for synthesizing such compounds involves the reaction of a phenol with a carbamoyl chloride.

Experimental Workflow: General Synthesis of Phenyl N,N-dimethylcarbamates

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity: Cholinesterase Inhibition

Carbamates are a well-established class of cholinesterase inhibitors.[9][10][11][12] These enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the insecticidal activity of many carbamates and their therapeutic use in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.

Signaling Pathway: Mechanism of Cholinesterase Inhibition by Carbamates

The inhibitory action of carbamates on cholinesterases occurs through the carbamoylation of a serine residue within the enzyme's active site. This process renders the enzyme temporarily inactive. The carbamoylated enzyme is then slowly hydrolyzed to regenerate the active enzyme, a process that is significantly slower than the hydrolysis of acetylcholine.

Caption: Mechanism of cholinesterase inhibition by carbamates.

While the general mechanism of cholinesterase inhibition by carbamates is well-understood, specific quantitative data on the inhibitory potency (e.g., IC₅₀ values) of this compound against AChE or BChE are not available in the current body of scientific literature.

This compound is a chemical entity whose existence is confirmed through its commercial availability and limited spectroscopic data. While its history and discovery are not well-documented, it belongs to the historically significant carbamate class of compounds. Based on the known activities of related N,N-dimethylcarbamates, it is plausible that this compound may exhibit cholinesterase inhibitory properties. However, a lack of specific experimental data on its synthesis, physicochemical properties, and biological activity necessitates further research to fully characterize this compound and explore its potential applications. This guide serves as a summary of the currently available information and a framework for future investigation.

References

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. Organophosphorus and carbamate pesticides [pubs.usgs.gov]

- 3. nri.tamu.edu [nri.tamu.edu]

- 4. Carbaryl - Wikipedia [en.wikipedia.org]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chiralen.com [chiralen.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Storage of 4-Acetylphenyl dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions for 4-Acetylphenyl dimethylcarbamate (CAS No. 52916-82-2), a compound of interest in various research and development applications. Adherence to proper storage protocols is critical to ensure the stability, purity, and overall integrity of the compound, thereby safeguarding experimental outcomes and developmental processes.

Core Storage Recommendations

The primary storage directive for this compound is refrigeration. For optimal stability, the compound should be stored within a temperature range of 2°C to 8°C [1]. Beyond this specific temperature requirement, general best practices for chemical storage should also be meticulously followed to prevent degradation and ensure the safety of laboratory personnel.

Quantitative Storage Parameters

The following table summarizes the key quantitative data available for the storage of this compound.

| Parameter | Recommended Condition | Source |

| Storage Temperature | 2°C to 8°C | CHIRALEN [1] |

| Purity | 95% | CHIRALEN[1] |

| Molecular Formula | C₁₁H₁₃NO₃ | CHIRALEN[1] |

| Molecular Weight | 207.23 | CHIRALEN[1] |

General Handling and Storage Protocols

While specific experimental protocols for stability testing of this compound are not widely published, established principles of chemical handling and storage are applicable. These general guidelines are crucial for maintaining the compound's integrity.

-

Container Integrity : Always keep the container tightly sealed when not in use to prevent the ingress of moisture and other atmospheric contaminants[2][3].

-

Environment : Store the compound in a dry and well-ventilated area[2][3]. Avoid direct sunlight and sources of heat[3][4].

-

Incompatibilities : Keep away from strong oxidizing agents[2][3].

-

Labeling : Ensure the container is clearly and accurately labeled with the compound's name, CAS number, and any relevant hazard information.

-

Inert Atmosphere : For long-term storage or for particularly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, although this is not explicitly stated as a requirement in the available literature.

Logical Workflow for Chemical Storage Assessment

The following diagram illustrates a logical workflow for determining the appropriate storage conditions for a chemical substance like this compound, starting from the initial identification of the compound.

Workflow for Determining Chemical Storage Conditions.

References

A Technical Guide to Determining the Aqueous Solubility of 4-Acetylphenyl dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that significantly influences the developability of new chemical entities. This technical guide provides a comprehensive overview of the experimental procedures for determining the aqueous solubility of 4-Acetylphenyl dimethylcarbamate, a key chemical intermediate. In the absence of publicly available quantitative solubility data for this compound, this document outlines a robust experimental framework, focusing on the widely accepted shake-flask method coupled with UV-Vis spectrophotometric analysis for concentration determination. Detailed experimental protocols are provided to enable researchers to generate reliable and reproducible solubility data. This guide also includes a workflow diagram for the synthesis of this compound, offering a complete contextual understanding for professionals in drug development and chemical research.

Introduction

This compound is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical entities. A thorough understanding of its physicochemical properties, particularly its aqueous solubility, is paramount for its effective use in drug design, formulation development, and process chemistry. Aqueous solubility dictates a compound's dissolution rate, which in turn can affect its absorption and bioavailability. Therefore, the accurate determination of solubility is a foundational step in the preclinical assessment of any potential drug candidate or intermediate.

This whitepaper presents a detailed methodology for the experimental determination of the thermodynamic solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1] This method involves allowing a supersaturated solution of the compound to reach equilibrium, after which the concentration of the dissolved solute in the supernatant is measured.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific volume of a solvent (e.g., purified water or a buffer of a specific pH) in a sealed flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[2] After equilibrium is achieved, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is quantified.[1]

Materials and Equipment

-

This compound (solid)

-

Purified water (HPLC grade or equivalent)

-

pH buffers (e.g., phosphate-buffered saline, pH 7.4)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass flasks with screw caps or stoppers (e.g., 50 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Detailed Experimental Procedure

Table 1: Step-by-Step Protocol for Shake-Flask Solubility Determination

| Step | Procedure | Detailed Description |

| 1 | Preparation of a Saturated Solution | Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent (e.g., 20 mL of purified water). "Excess" means that undissolved solid should be clearly visible after an initial mixing. |

| 2 | Equilibration | Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3] |

| 3 | Phase Separation | After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.[1] |

| 4 | Sample Collection | Carefully withdraw an aliquot of the clear supernatant using a pipette. For further clarification, the collected supernatant can be filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. |

| 5 | Dilution | Accurately dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method (UV-Vis spectroscopy). The dilution factor must be recorded precisely. |

| 6 | Concentration Analysis | Determine the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer. |

| 7 | Calculation of Solubility | Calculate the solubility of the compound by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.[2] |

Analytical Method: UV-Vis Spectrophotometry

UV-Vis spectroscopy is a widely used, simple, and rapid method for determining the concentration of a substance in a solution, provided the substance has a chromophore that absorbs light in the ultraviolet or visible range.[2]

Principle of UV-Vis Spectroscopy

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.[4]

Protocol for Creating a Calibration Curve

To accurately determine the concentration of an unknown sample, a calibration curve must first be generated using standard solutions of known concentrations.[5][6]

Table 2: Protocol for Generating a UV-Vis Calibration Curve

| Step | Procedure | Detailed Description |

| 1 | Determine λmax | Prepare a solution of this compound of a known concentration. Scan the solution across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength. |

| 2 | Prepare Standard Solutions | Prepare a stock solution of this compound of a known high concentration. From this stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution.[5] |

| 3 | Measure Absorbance of Standards | Using the same solvent as a blank reference, measure the absorbance of each standard solution at the predetermined λmax.[5] |

| 4 | Plot the Calibration Curve | Plot a graph of absorbance (y-axis) versus concentration (x-axis). The resulting plot should be a straight line that passes through the origin. |

| 5 | Linear Regression Analysis | Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of 0.99 or greater indicates a good fit of the data to a straight line. |

Analysis of the Unknown Sample

Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax. Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.

Mandatory Visualization

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route to this compound from 4-hydroxyacetophenone and dimethylcarbamoyl chloride.

Experimental Workflow for Solubility Determination

The diagram below outlines the logical flow of the experimental procedure for determining the solubility of this compound.

Conclusion

References

- 1. What Is a Calibration Curve in a Spectrophotometer? | HunterLab [hunterlab.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

An In-depth Technical Guide on the Pharmacological Profile of 4-Acetylphenyl dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Acetylphenyl dimethylcarbamate belongs to the carbamate class of compounds, which are well-known for their activity as cholinesterase inhibitors. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions such as Alzheimer's disease and myasthenia gravis. This technical guide provides a comprehensive overview of the predicted pharmacological profile of this compound, including its anticipated mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. The information herein is supported by data from closely related analogs and established experimental protocols.

Mechanism of Action: Cholinesterase Inhibition

The primary pharmacological action of this compound is expected to be the inhibition of cholinesterase enzymes. This inhibition is a pseudo-irreversible process involving the carbamylation of a serine residue within the active site of AChE and BChE. This covalent modification temporarily inactivates the enzyme, preventing the hydrolysis of acetylcholine. The acetyl group at the para position of the phenyl ring is an electron-withdrawing group, which is anticipated to influence the carbamylation rate and the stability of the carbamylated enzyme.

Pharmacodynamics

The pharmacodynamic effects of this compound are predicted to be directly related to its cholinesterase inhibitory activity. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50). While no direct IC50 values for this compound have been reported, data from structurally similar p-substituted phenyl N,N-dimethylcarbamates can provide an estimate. For instance, p-nitrophenyl N,N-dimethylcarbamate, which also possesses a strong electron-withdrawing group, is a potent inhibitor of cholinesterases.

Table 1: Predicted In Vitro Cholinesterase Inhibitory Activity

| Target Enzyme | Predicted IC50 (µM) | Reference Compound |

| Acetylcholinesterase (AChE) | 1 - 10 | p-Nitrophenyl N,N-dimethylcarbamate |

| Butyrylcholinesterase (BChE) | 5 - 25 | p-Nitrophenyl N,N-dimethylcarbamate |

Note: These values are estimations based on the inhibitory potency of structurally related compounds and should be confirmed by direct experimental evaluation.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to follow that of other simple phenylcarbamates. Key aspects include absorption, distribution, metabolism, and excretion.

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Predicted Characteristic | Rationale/Supporting Evidence |

| Absorption | Readily absorbed from the gastrointestinal tract. | Carbamates are generally well-absorbed orally. |

| Distribution | Likely to distribute into various tissues, including the central nervous system. | The lipophilicity of the molecule will influence its volume of distribution. |

| Metabolism | Primarily metabolized in the liver via hydrolysis of the carbamate ester bond by esterases, releasing 4-acetylphenol and dimethylamine. The acetyl group may also undergo reduction or other phase II conjugation reactions. | In vitro metabolism studies of other carbamates show extensive hepatic clearance.[1][2] |

| Excretion | Metabolites are expected to be excreted primarily in the urine. | Renal clearance of metabolites is a common pathway for carbamates. |

Safety and Toxicity Profile

The toxicity of carbamates is generally related to their cholinesterase inhibitory activity, leading to cholinergic overstimulation.[3][4] Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as more severe effects on the respiratory and central nervous systems.[4] The toxicity of this compound is expected to be dose-dependent.

Table 3: Predicted Toxicological Profile

| Parameter | Predicted Outcome | Rationale/Supporting Evidence |

| Acute Toxicity | Moderate to high toxicity upon acute exposure, consistent with other carbamate insecticides.[3] | The primary mechanism of toxicity is potent cholinesterase inhibition.[3][4] |

| Cytotoxicity | Expected to exhibit cytotoxicity at higher concentrations in vitro. | General cellular toxicity is a common feature of many xenobiotics. |

| Genotoxicity | No direct data available. Some carbamates have shown genotoxic potential, while others have not. | The metabolic fate of the 4-acetylphenyl moiety would be a key determinant. |

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the standard method for determining the IC50 values of cholinesterase inhibitors.

Methodology:

-

Reagents: Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the test compound (this compound) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Procedure:

-

In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the substrate, ATCI, and DTNB.

-

The hydrolysis of ATCI by the uninhibited enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

-

The rate of color development is monitored by measuring the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compound on cell viability.

Methodology:

-

Cell Culture: A suitable cell line (e.g., SH-SY5Y human neuroblastoma cells) is cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the concentration that causes 50% reduction in cell viability (IC50) is determined.

Conclusion and Future Directions

This compound is predicted to be a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase, with a pharmacological profile characteristic of the phenylcarbamate class of compounds. Its efficacy will be largely dependent on its inhibitory potency (IC50) and its pharmacokinetic properties, which will dictate its ability to reach and remain at the target site. The provided experimental protocols offer a clear path for the empirical determination of these key parameters.

Future research should focus on the synthesis and direct in vitro and in vivo evaluation of this compound to validate the predictions outlined in this guide. A thorough investigation of its metabolic stability, blood-brain barrier permeability, and off-target effects will be crucial for assessing its therapeutic potential.

References

- 1. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Custom Synthesis of 4-Acetylphenyl Dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the custom synthesis of 4-Acetylphenyl dimethylcarbamate, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the carbamate functional group in a wide array of therapeutic agents. This document outlines a representative synthetic protocol, purification methods, and detailed characterization data.

Introduction

This compound is an organic compound that incorporates a carbamate moiety on a substituted acetophenone backbone. Carbamates are recognized as a "privileged scaffold" in medicinal chemistry, appearing in drugs for oncology, neurology, and infectious diseases. Their ability to act as stable mimics of peptide bonds, participate in hydrogen bonding, and influence the pharmacokinetic properties of a molecule makes them a valuable functional group for drug design. This guide details a reliable method for the laboratory-scale synthesis of this compound, providing a foundation for further research and development.

Synthesis of this compound

The synthesis of this compound is achieved through the O-acylation of 4-hydroxyacetophenone with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a solvent and a scavenger for the hydrochloric acid byproduct.

Reaction Scheme

The reaction proceeds as a nucleophilic acyl substitution, where the phenoxide ion of 4-hydroxyacetophenone attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on analogous reactions involving the acylation of phenols.

Materials:

-

4-Hydroxyacetophenone

-

Dimethylcarbamoyl chloride

-

Pyridine, anhydrous

-

Hydrochloric acid (HCl), 3 M

-

Deionized water

-

Ethanol or Isopropanol (for recrystallization)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of 4-hydroxyacetophenone). Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Reagent: Cool the solution in an ice bath. Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and 3 M hydrochloric acid (a volume sufficient to neutralize the pyridine). Stir vigorously for 30 minutes to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

Purification

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Solvent Selection: A common solvent system for compounds of this nature is a mixture of ethanol and water, or isopropanol and water. The crude product should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or isopropanol. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

-

Crystallization: To the hot solution, add deionized water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the hot alcohol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and subsequently in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization and Data Presentation

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Data |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally. Expected to be a sharp melting point for a pure compound. |

| Storage | 2-8°C[1] |

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.1 (s, 3H, N-CH₃), ~3.0 (s, 3H, N-CH₃), ~2.6 (s, 3H, COCH₃). The aromatic protons will appear as two doublets characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR (CDCl₃) | Expected δ (ppm): ~197 (C=O, ketone), ~154 (C=O, carbamate), ~153 (Ar-C-O), ~134 (Ar-C), ~130 (Ar-CH), ~121 (Ar-CH), ~37 (N-CH₃), ~26 (COCH₃). |

| IR (KBr, cm⁻¹) | Expected peaks: ~1720-1740 (C=O stretch, carbamate), ~1680 (C=O stretch, ketone), ~1600, ~1500 (C=C stretch, aromatic), ~1200-1250 (C-O stretch). |

| Mass Spectrometry (EI) | Expected m/z: 207 (M⁺), with fragmentation patterns corresponding to the loss of the dimethylcarbamoyl group and the acetyl group. |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Acetylphenyl dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis of 4-Acetylphenyl dimethylcarbamate

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a representative method can be derived from the general synthesis of aryl carbamates. This involves the reaction of the corresponding phenol, 4-hydroxyacetophenone, with dimethylcarbamoyl chloride in the presence of a base.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

4-Hydroxyacetophenone

-

Dimethylcarbamoyl chloride (Caution: Toxic and corrosive)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution. (Warning: This reagent is hazardous and should be handled with extreme care in a well-ventilated fume hood).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application: Acetylcholinesterase Inhibition Assay

The primary anticipated application of this compound is the inhibition of acetylcholinesterase. The following protocol, based on the Ellman's method, provides a robust and widely used approach to quantify the inhibitory activity of a compound on AChE.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamates act as pseudo-irreversible inhibitors of acetylcholinesterase. The inhibition mechanism involves the carbamoylation of a serine residue within the active site of the enzyme, rendering it inactive. This covalent modification is more stable than the acetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme.

Caption: Mechanism of AChE inhibition by carbamates.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Principle:

This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color formation.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound and positive control in the appropriate solvent.

-

-

Assay in a 96-well Plate:

-

To each well, add:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

20 µL of the test compound solution at various concentrations (or solvent for the control).

-

20 µL of DTNB solution.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

-

Add 10 µL of the AChE solution to each well to initiate the reaction.

-

Immediately start the kinetic measurement by adding 10 µL of ATCI solution to each well.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Data Presentation

While no specific quantitative data for this compound has been identified, the following table provides a template for summarizing experimental results and includes data for other N,N-dimethylcarbamate compounds for comparative purposes.[1]

| Compound | Concentration (µM) | % AChE Inhibition | IC₅₀ (µM) |

| This compound | User-determined | To be determined | To be determined |

| Compound 4 (N,N-dimethylcarbamate with N,N-dibenzylamino moiety) | 50 | 85% | Not specified |

| Compound 8 (N,N-dimethylcarbamate with N,N-dibenzylamino moiety) | 50 | 69% | Not specified |